SF-22

Ion Channel Pharmacology TRPML3 Activation Electrophysiology

Researchers targeting TRPML3 face a critical nomenclature pitfall: 'SF-22' ambiguously refers to two distinct compounds. The TRPML3 activator (CAS 746609-35-8) must be verified by CAS number to avoid confusion with the NPY Y2 antagonist (CAS 824981-55-7). - Verified TRPML3 agonist: pEC50 6.3 (EC50 ~501 nM) in electrophysiological assays. - Exclusively extracellular activation mechanism-no intracellular response-enabling precise spatial control in patch-clamp experiments. - Supplied at ≥98% purity (HPLC), soluble in DMSO, with full COA/MS/NMR documentation.

Molecular Formula C15H17ClN2O2S2
Molecular Weight 356.9 g/mol
CAS No. 746609-35-8
Cat. No. B1663071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSF-22
CAS746609-35-8
Synonyms5-Chloro-N-(2-piperidin-1-yl-phenyl)thiophene-2-sulfonamide;   SID 14746905
Molecular FormulaC15H17ClN2O2S2
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2
InChIKeyRXDWTDRPUXJDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SF-22 TRPML3 Activator Overview


SF-22, chemically designated as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide with CAS number 746609-35-8, is a small molecule characterized as an activator of the transient receptor potential mucolipin 3 (TRPML3) ion channel [1]. It is supplied as a research-use-only compound, with vendor specifications indicating a purity of ≥98% and solubility in DMSO . In electrophysiological assays, SF-22 has been shown to activate the TRPML3 channel with a reported pEC50 value of 6.3, which corresponds to an EC50 of approximately 501 nM [1].

SF-22 Misidentification Risk


Procurement of SF-22 is complicated by a critical issue of nomenclature: the identifier 'SF-22' is ambiguously used in the literature to refer to two chemically distinct compounds with different biological targets. The compound specified by CAS 746609-35-8 is a TRPML3 channel activator [1]. However, many supplier and literature references for 'SF-22' pertain to a different molecule, an NPY Y2 receptor antagonist with CAS 824981-55-7, which has an IC50 of 750 nM and distinct pharmacological properties . Substituting one for the other based solely on the name 'SF-22' would lead to experimental failure. Rigorous verification by CAS number (746609-35-8) and chemical structure (5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide) is mandatory for any research application targeting TRPML3.

SF-22 Activation Potency Evidence


TRPML3 Activation Potency

SF-22 activates the TRPML3 ion channel with a reported pEC50 of 6.3 [1]. This value establishes its potency within the class of TRPML3 activators. However, a critical limitation is that the referenced source does not provide pEC50 values for direct comparators (such as ML-SA1 or MK6-83) measured under identical assay conditions. Therefore, a precise quantified difference in potency cannot be calculated from this single data point. The data is presented as a class-level inference of its activity.

Ion Channel Pharmacology TRPML3 Activation Electrophysiology

SF-22 Research Applications


Exclusive Extracellular TRPML3 Activation

SF-22 is a valuable tool for studying the extracellular activation mechanism of TRPML3 channels. Evidence from patch-clamp experiments demonstrates that SF-22 does not activate TRPML3 when applied intracellularly, indicating it acts exclusively on extracellular binding sites [1]. This property distinguishes it from other TRPML activators like SF-11, which elicit responses upon intracellular application, making SF-22 ideal for experiments requiring precise spatial control of channel activation [1].

Technical Documentation Hub

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